REACTION_CXSMILES
|
CN(C(F)(O)C(F)(F)F)S([C:6](F)(F)[C:7](F)(F)[C:8](F)(F)[C:9](F)(F)F)(=O)=O.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.COC1C=C(O)C=CC=1O.C(O)(=O)C(C)=C.C(O)(=O)C=C.CS(O)(=O)=O.OS(C(F)(F)F)(=O)=O.[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91]CCCCCCCCCC)(=[O:78])[C:75]([CH3:77])=[CH2:76]>O.CCCCCCC>[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:9][CH2:8][CH2:7][CH3:6])(=[O:78])[C:75]([CH3:77])=[CH2:76].[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:9][CH2:8][CH2:7][CH3:6])(=[O:78])[C:75]([CH3:77])=[CH2:76]
|
Name
|
|
Quantity
|
7590 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1400 kg
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
N-methylperfluorobutanesulfonamidoethanol
|
Quantity
|
3420 kg
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)F)(O)F
|
Name
|
|
Quantity
|
1.6 kg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
2.7 kg
|
Type
|
reactant
|
Smiles
|
COC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
980 kg
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
63 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C(F)(O)C(F)(F)F)S([C:6](F)(F)[C:7](F)(F)[C:8](F)(F)[C:9](F)(F)F)(=O)=O.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.COC1C=C(O)C=CC=1O.C(O)(=O)C(C)=C.C(O)(=O)C=C.CS(O)(=O)=O.OS(C(F)(F)F)(=O)=O.[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91]CCCCCCCCCC)(=[O:78])[C:75]([CH3:77])=[CH2:76]>O.CCCCCCC>[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:9][CH2:8][CH2:7][CH3:6])(=[O:78])[C:75]([CH3:77])=[CH2:76].[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:9][CH2:8][CH2:7][CH3:6])(=[O:78])[C:75]([CH3:77])=[CH2:76]
|
Name
|
|
Quantity
|
7590 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1400 kg
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
N-methylperfluorobutanesulfonamidoethanol
|
Quantity
|
3420 kg
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)F)(O)F
|
Name
|
|
Quantity
|
1.6 kg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
2.7 kg
|
Type
|
reactant
|
Smiles
|
COC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
980 kg
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
63 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |